

Comparative Analysis of Antitumor Diarylsulfonylureas: A Focus on LY219703, Sulofenur, and LY295501

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Compound of Interest

Compound Name: LY219703

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This guide provides a comparative analysis of the antitumor diarylsulfonylurea **LY219703** and its analogs, sulofenur (LY186641) and LY295501. This class of compounds has demonstrated broad-spectrum activity against various solid tumors in preclinical models. Unlike traditional sulfonylureas used in diabetes management, these diarylsulfonylureas exhibit a distinct mechanism of action centered on inducing cancer cell death. This document summarizes their comparative efficacy, outlines the experimental protocols used for their evaluation, and visualizes their proposed mechanism of action.

Introduction to Antitumor Diarylsulfonylureas

Diarylsulfonylureas represent a class of synthetic compounds that have been investigated for their potential as anticancer agents.[1][2] Their discovery stemmed from in vivo screening programs focused on solid tumor models, revealing a unique pharmacological profile distinct from other oncolytic drugs.[2] The primary mechanism of action for their antitumor effect is believed to be the uncoupling of mitochondrial oxidative phosphorylation, leading to cancer cell death.[3] This guide focuses on a comparative overview of three key compounds from this class: **LY219703**, sulofenur, and LY295501.

Comparative Efficacy and Cytotoxicity

Direct comparative studies and individual compound evaluations have provided insights into the relative potency and spectrum of activity of these antitumor diarylsulfonylureas.

A key study directly comparing **LY219703** and sulofenur demonstrated that **LY219703** is a more potent cytotoxic agent than sulofenur against the human colon adenocarcinoma cell line GC3/c1.^[1] Further supporting a similar mechanism, a sulofenur-resistant subline of these cells also showed cross-resistance to **LY219703**.^[1]

Another comparative study evaluated the efficacy of sulofenur and the second-generation diarylsulfonylurea, LY295501, against a panel of colon adenocarcinoma xenografts. The results indicated that both compounds have a similar spectrum of activity.^[4] Notably, tumors that were intrinsically resistant to sulofenur also exhibited resistance to LY295501.^[4] However, LY295501 was found to be slightly more active than sulofenur against tumors derived from younger patients.^[4]

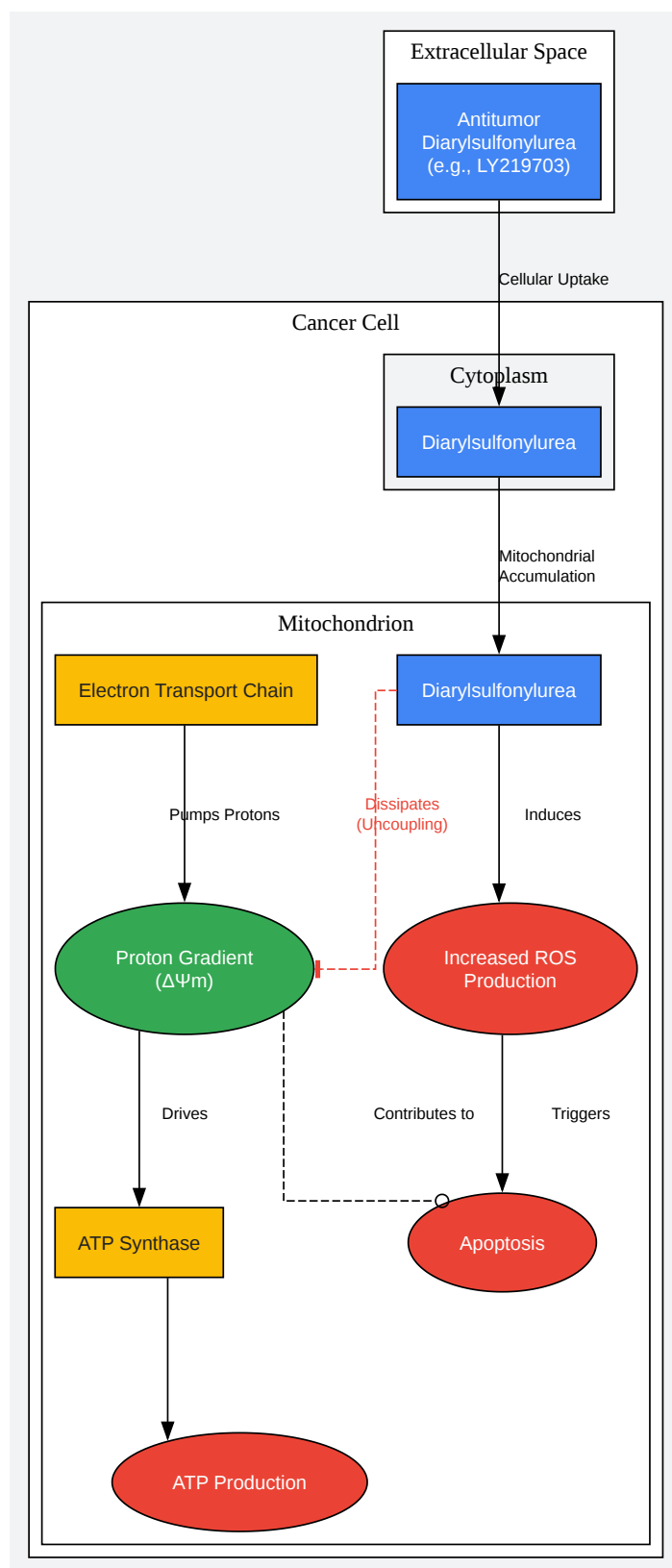
The following table summarizes the available quantitative data on the cytotoxic activity of these compounds against various cancer cell lines.

Compound	Cell Line	Cancer Type	IC50 (μM)	Reference
Sulofenur	MDA MB 231	Breast Cancer	21	^[5]
MCF-7	Breast Cancer	19	^[5]	
MDA MB 468	Breast Cancer	Not specified	^[5]	
SKBR-3	Breast Cancer	25	^[5]	
LY219703	GC3/c1	Colon Adenocarcinoma	More potent than Sulofenur	^[1]
LY295501	Colon Adenocarcinoma Xenografts	Colon Adenocarcinoma	MTD: 200 mg/kg/dose	^[4]
Sulofenur	Colon Adenocarcinoma Xenografts	Colon Adenocarcinoma	MTD: 300 mg/kg/dose	^[4]

MTD: Maximum Tolerated Dose in in vivo xenograft studies.

Mechanism of Action: Mitochondrial Uncoupling

The primary antitumor mechanism of diarylsulfonylureas like sulofenur is attributed to their ability to act as uncouplers of mitochondrial oxidative phosphorylation.^[3] This process disrupts the mitochondrial membrane potential, leading to a cascade of events culminating in cell death. The lipophilicity of these compounds appears to be a key determinant of their activity.^[2]





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- To cite this document: BenchChem. [Comparative Analysis of Antitumor Diarylsulfonylureas: A Focus on LY219703, Sulofenur, and LY295501]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1675616#comparative-analysis-of-ly219703-with-other-diarylsulfonylureas>]

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